molecular formula C14H25NO4 B2731218 ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate CAS No. 2089649-23-8

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Cat. No.: B2731218
CAS No.: 2089649-23-8
M. Wt: 271.357
InChI Key: NXGYHTXTLHSCLV-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is a cyclohexane-based ester featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl carboxylate moiety. This compound is structurally characterized by:

  • Cyclohexane backbone: A six-membered ring that adopts chair or boat conformations, influencing steric and electronic properties .
  • Boc-protected amino group: The (2-methylpropan-2-yl)oxycarbonylamino substituent enhances stability against nucleophilic and acidic conditions, common in peptide synthesis intermediates.
  • Ethyl carboxylate: The ester group confers solubility in organic solvents and serves as a handle for further functionalization.

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-11(16)14(9-7-6-8-10-14)15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYHTXTLHSCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the ester and amide precursors. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting ester is then reacted with an amine to form the amide linkage. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The ester and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ring Size and Substituent Positioning

Compound Name Ring Size Substituents Key Features
Target Compound Cyclohexane Boc-amino, ethyl carboxylate Chair conformation likely; Boc group enhances stability .
Benzyl 1-[(...carbamoyl)cyclohexane-1-carboxylate () Cyclohexane Benzyl ester, carbamoyl group Bioactive (45.1% peak in GC-MS); pharmaceutical potential .
Boc-1-aminomethyl-cyclopentane-carboxylic acid () Cyclopentane Boc-amino, carboxylic acid Smaller ring (puckered); higher ring strain but improved metabolic stability.
Methyl 1-(methylamino)cyclobutanecarboxylate () Cyclobutane Methyl ester, methylamino High strain (square ring); synthetic yield 80% via salt formation .

Key Observations :

  • Ring Size : Cyclohexane derivatives exhibit lower strain compared to cyclopentane or cyclobutane analogues, favoring synthetic scalability .
  • Substituent Effects : Boc protection universally improves stability, while ester groups (ethyl, methyl, benzyl) modulate solubility and reactivity .

Physicochemical Properties

Property Target Compound* 5-Hydroxy-2-[(2-methylpropan-2-yl)oxy...pentanoic acid () Boc-cyclopentane-carboxylic acid ()
Molecular Weight (g/mol) ~275.34 (calculated) 233.26 229.30 (calculated)
Physical Form Likely solid/powder Powder Solid (SDS data)
Stability Stable under non-acidic conditions Avoid strong oxidizers (e.g., NOx, CO2 decomposition) Similar Boc decomposition risks

*Calculated based on structural formula.

Key Observations :

  • Boc-protected compounds decompose into NOx and CO2 under combustion, necessitating careful handling .
  • Ethyl esters generally exhibit higher lipophilicity than methyl or benzyl analogues, impacting bioavailability .

Biological Activity

Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate, with the molecular formula C14H26N2O4, is an organic compound notable for its structural complexity and potential biological applications. This compound features a cyclohexane ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amine, making it a subject of interest in both organic synthesis and pharmaceutical research.

The synthesis of this compound typically involves:

  • Protection of the Amine Group : The amine group on cyclohexane is protected using Boc anhydride in the presence of a base like triethylamine.
  • Esterification : The carboxylic acid group on the cyclohexane ring is esterified with ethanol using a catalyst such as sulfuric acid.

This compound has a molecular weight of approximately 270.37 g/mol and exhibits unique solubility characteristics that can affect its biological activity .

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can interact with various biological targets . The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, potentially participating in various biochemical pathways.

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor or activator , influencing key metabolic pathways. Its interactions with specific enzymes could modulate their activity, thereby affecting physiological processes. For instance, studies have shown that it can inhibit certain proteases, which are critical for various cellular functions .

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. For example, it has been tested against human liver HepG2 cells, showing significant cytotoxicity compared to control groups .
  • Antibacterial Properties : Some derivatives of this compound have been evaluated for their antibacterial activity against common pathogens like Escherichia coli. While the parent compound showed limited activity, modifications to its structure enhanced its efficacy .

Data Table

The following table summarizes key data regarding this compound:

PropertyValue
Molecular Formula C14H26N2O4
Molecular Weight 270.37 g/mol
IUPAC Name This compound
Biological Activity Enzyme inhibitor/activator
Potential Applications Anticancer, antibacterial

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